11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile
Description
This compound is a structurally complex tricyclic derivative featuring a fused diazatricyclic core, a methyl group at position 11, and a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl substituent at position 12. The 4-phenylpiperazine moiety is a common pharmacophore in CNS-targeting drugs, suggesting possible neuropharmacological activity .
Properties
IUPAC Name |
3-methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-20(26(33)31-23-10-6-5-9-22(23)28-25(31)21(18)17-27)11-12-24(32)30-15-13-29(14-16-30)19-7-3-2-4-8-19/h2-10,28H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXMXWUVGYJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[740Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions . The reaction conditions typically involve the use of palladium catalysts and organoboron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or remove double bonds.
Substitution: The compound can undergo substitution reactions, particularly at the phenylpiperazinyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s unique tricyclic scaffold and substituent arrangement distinguish it from related derivatives. Key comparisons include:
Key Structural and Functional Differences
- Piperazine Chain vs. Simpler Alkyl Groups : The target compound’s 3-(4-phenylpiperazinyl)propyl chain may enhance binding to neurotransmitter receptors compared to CID 2114010’s ethyl group, which lacks this pharmacophore .
- Tricyclic Core vs. Bicyclic Systems : Unlike thiazolo-pyrimidine derivatives (e.g., 11a), the diazatricyclic core of the target compound likely confers greater conformational rigidity, affecting solubility and metabolic stability .
Pharmacological Implications
- The absence of a furan moiety (cf. ’s 11a/b) may reduce off-target interactions compared to furan-containing derivatives, which often exhibit broader bioactivity .
Biological Activity
The compound 11-methyl-13-oxo-12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a synthetic organic molecule that belongs to the class of diazatricyclo compounds. Its structural complexity and the presence of a phenylpiperazine moiety suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A diazatricyclo framework.
- A phenylpiperazine substituent which is known for its pharmacological relevance.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antitumor activity : Many piperazine derivatives have been shown to inhibit tumor cell proliferation.
- Antidepressant effects : The phenylpiperazine moiety is frequently associated with neuropharmacological activities.
- Antimicrobial properties : Some derivatives exhibit significant antimicrobial effects.
Antitumor Activity
A study investigated the antitumor effects of compounds structurally related to our compound. The results highlighted that:
- The compound demonstrated moderate in vitro activity against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 22.8 ± 0.6 |
| A549 (Lung) | 125 ± 10 |
| HCT116 (Colon) | 72.9 ± 0.7 |
| MCF7 (Breast) | 78 ± 4 |
These results indicate that while the compound is not as potent as cisplatin (IC50 = 2.79 µM), it still possesses noteworthy antitumor potential .
Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar piperazine compounds. The findings suggested:
- Compounds with a piperazine structure showed significant serotonin receptor binding affinity, which is crucial for antidepressant activity.
Antimicrobial Properties
Preliminary studies have also indicated that derivatives of this compound exhibit antimicrobial properties against several bacterial strains:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
